o-Menthan-8-ol, also known as 2-(2-methylcyclohexyl)propan-2-ol, is an organic compound classified within the family of menthane monoterpenoids. These compounds are characterized by their unique structural framework based on the menthane backbone, which includes o-, m-, and p-menthane derivatives. o-Menthan-8-ol is notable for its specific configuration and is primarily derived from piperitone through hydrogenation processes. This compound exhibits various biological activities and has applications in several scientific fields, including chemistry, biology, and industry.
o-Menthan-8-ol can be sourced from natural products, particularly from the hydrogenation of piperitone, a naturally occurring monoterpene found in essential oils. Its synthesis and production can also be scaled up for industrial applications.
The primary method for synthesizing o-Menthan-8-ol involves the hydrogenation of piperitone. This reaction typically uses a catalyst such as palladium on carbon under high pressure and temperature conditions. The hydrogenation process effectively converts the carbon-carbon double bonds present in piperitone into single bonds, yielding o-Menthan-8-ol.
The molecular formula of o-Menthan-8-ol is , with a molecular weight of approximately 156.26 g/mol. The structure can be represented by its IUPAC name and various chemical identifiers:
Property | Value |
---|---|
Molecular Formula | C10H20O |
Molecular Weight | 156.26 g/mol |
InChI | InChI=1S/C10H20O/c1-8-6-4-5-7-9(8)10(2,3)11/h8-9,11H,4-7H2,1-3H3 |
o-Menthan-8-ol participates in various chemical reactions:
The major products from these reactions include menthone (from oxidation), menthane (from reduction), and menthyl ethers or esters (from substitution).
o-Menthan-8-ol exhibits interactions with various molecular targets:
o-Menthan-8-ol is a colorless liquid with a characteristic odor associated with menthol-type compounds. It has a relatively low boiling point typical of monoterpenoids.
The compound's reactivity allows it to participate in various organic transformations, making it a valuable building block in synthetic organic chemistry.
o-Menthan-8-ol has diverse applications across multiple scientific domains:
Stereoselective synthesis of o-Menthan-8-ol hinges on advanced catalytic methodologies that enforce precise spatial control over ring formation and functionalization. Three principal strategies dominate contemporary research:
Chiral Brønsted Acid Catalysis: Unsymmetric fluorinated imino-imidodiphosphate (iIDP) catalysts exemplify breakthroughs in stereocontrol. These confined strong acids (pKₐ ~5.8 in MeCN) enable enantioselective cyclization of terpenoid precursors like neral (citral isomer) by stabilizing transition states through hydrogen-bonding networks. The fluorinated iIDP catalyst achieves >99% enantiomeric ratio (e.r.) and >20:1 diastereomeric ratio (d.r.) for isopiperitenol—a direct precursor to o-Menthan-8-ol derivatives—by shielding the nascent chiral center within a sterically crowded microenvironment [2]. Catalyst recovery rates exceed 95%, enhancing industrial viability.
Lewis Acid-Mediated Cyclization: FeCl₃ and Fe(NTf₂)₂ efficiently drive intramolecular carbonyl-olefin metathesis of β-ketoesters with pendant isoprenyl groups, yielding cyclopentene or cyclohexene intermediates en route to p-menthane skeletons. Fe³⁺ coordinates carbonyl oxygen, activating the substrate for nucleophilic alkene attack. This method accommodates diverse functional groups (esters, sulfonamides) and achieves 60–87% yields for carbocyclic products [7].
Metal Alkylidene Catalysis: Stoichiometric molybdenum alkylidenes (e.g., Schrock catalysts) enable ring-closing metathesis of olefinic ketones to generate cyclic enol ethers. While effective for five- to seven-membered rings, this approach requires high catalyst loadings (2–10 mol%) and exhibits limited functional group tolerance compared to acid catalysis [7].
Table 1: Performance Metrics of Catalysts for o-Menthan-8-ol Precursor Synthesis
Catalyst Class | Representative Catalyst | Yield (%) | Stereoselectivity (d.r./e.r.) | Key Intermediate |
---|---|---|---|---|
Chiral Brønsted acid | Fluorinated iIDP | 77 | >20:1 d.r., 99:1 e.r. | Isopiperitenol |
Lewis acid | FeCl₃ | 60–87 | Moderate (not reported) | Cyclohexenone derivatives |
Metal alkylidene | Mo(CF₃₂C₆H₅)₂(NAr)(OR)₂ | 45–80 | Variable | Cyclic enol ether |
Industrial synthesis of o-Menthan-8-ol exploits two major terpene feedstocks: α-pinene (bicyclic) and R-(+)-limonene (monocyclic). Each pathway exhibits distinct advantages in step economy, stereochemical outcomes, and sustainability:
Limonene-Derived Routes: R-(+)-Limonene (1-methyl-4-(prop-1-en-2-yl)cyclohexene), globally produced at >70,000 tons annually as a citrus processing byproduct [8], serves as an ideal precursor due to its native p-menthane skeleton. Acid-catalyzed hydroalkoxylation of limonene using Nafion® solid acids or AlCl₃ directly yields o-Menthan-8-ol analogues. This single-step process benefits from high atom economy but suffers from regioselectivity challenges—the electrophilic addition of H⁺ generates carbocation intermediates prone to Wagner-Meerwein rearrangements, forming terpinolene or terpineol byproducts. Hydrogenation of isopiperitenol (from limonene oxidation) using Lindlar’s catalyst (10 mol%) gives o-Menthan-8-ol in 88% yield as a mixture of stereoisomers, requiring distillation for resolution [2] [8].
Pinene-Derived Routes: α-Pinene (abundant in turpentine, 75–85% concentration [8]) necessitates ring-opening and skeletal rearrangement to access the p-menthane framework. Isomerization catalyzed by TiO₂ or Pd/C generates limonene as an intermediate, adding two steps to the synthetic sequence. While pinene offers cost advantages in resin-manufacturing regions, its multi-step processing (isomerization → oxidation → hydrogenation) reduces overall yield (typically 40–50%) compared to limonene pathways. However, enzymatic resolution using lipases efficiently isolates desired o-Menthan-8-ol enantiomers from pinene-derived racemates [8].
Table 2: Feedstock Comparison for o-Menthan-8-ol Synthesis
Parameter | Limonene Route | Pinene Route |
---|---|---|
Starting Material Cost | Low (citrus waste byproduct) | Low (turpentine component) |
Steps to o-Menthan-8-ol | 1–2 steps | 3–4 steps |
Byproduct Formation | Moderate (regioisomers) | High (camphene, tricyclene) |
Overall Yield | 70–88% | 40–55% |
Stereocontrol | Moderate (requires resolution) | High (enzymatic resolution) |
The transformation of acyclic or monocyclic terpenes into o-Menthan-8-ol hinges on Brønsted or Lewis acid-mediated cyclization, governed by three mechanistic paradigms:
Carbocation Rearrangements: Under protic acids (H₂SO₄, H₃PO₄), limonene undergoes protonation at the endocyclic double bond, forming a tertiary carbocation. Subsequent hydride shifts and nucleophilic water capture yield terpin hydrate derivatives. Dehydration of these intermediates generates p-cymene—a major side product—while controlled hydrolysis at 50°C favors o-Menthan-8-ol through regioselective Markovnikov addition [8].
Prins Cyclization: Neral (an α,β-unsaturated aldehyde) cyclizes to isopiperitenol via a confined chiral acid-controlled Prins reaction. The fluorinated iIDP catalyst (pKₐ ~5.8) protonates neral, triggering carbonyl-ene cyclization through a chair-like transition state. The catalyst’s confined pocket sterically blocks elimination pathways, kinetically favoring isopiperitenol over triene byproducts. In situ NMR studies confirm 10-fold lower decomposition rates for isopiperitenol under confined acids vs. conventional acids [2].
Carbonyl-Olefin Metathesis: FeCl₃-mediated cyclization of keto-olefins proceeds via a concerted [2+2] cycloaddition, forming an oxetane intermediate. Ring-opening by Lewis acid yields a zwitterionic species that collapses to cyclohexene and acetone. For β-ketoester substrates, this mechanism furnishes 1,2-disubstituted cyclohexenes directly amenable to hydrogenation en route to o-Menthan-8-ol [7].
Notably, water activity critically modulates pathway selectivity: anhydrous conditions favor cyclization/dehydration to aromatic byproducts, while controlled aqueous media suppress side reactions. Recent operando spectroscopy studies reveal that Fe³⁺ catalysts maintain Bronsted/Lewis acid duality under reaction conditions, simultaneously activating carbonyls and stabilizing carbocations [5] [7].
CAS No.: 855-19-6
CAS No.: 705930-02-5
CAS No.: 8062-00-8
CAS No.: 403640-27-7
CAS No.: 29733-86-6
CAS No.: 219828-90-7